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Compound of Interest

Compound Name: CVN766

cat. No.: B12369673

An in-depth look at the initial clinical findings for the selective orexin 1 receptor antagonist,
CVN766, positioned as a potential treatment for the negative and cognitive symptoms of
schizophrenia. This guide provides a comparative overview of its Phase 1 data alongside other
selective orexin 1 receptor (Ox1R) antagonists, offering valuable insights for researchers and
drug development professionals.

Executive Summary

CVN766, a novel, potent, and highly selective Ox1R antagonist, has completed a Phase 1
clinical trial in healthy volunteers. The topline data suggests a favorable safety, tolerability, and
pharmacokinetic profile, supporting its advancement into Phase 2 studies. A key differentiator
of CVN766 is its high selectivity for OX1R over the orexin 2 receptor (Ox2R), which is believed
to contribute to the absence of somnolence, a common adverse event associated with less
selective orexin receptor antagonists. This guide will dissect the available Phase 1 data for
CVN766 and compare it with publicly available data from other selective Ox1R antagonists,
namely ACT-539313 and JNJ-61393215.

Data Presentation
Table 1: CVN766 Phase 1 Trial - Key Parameters
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Parameter

Description

Clinical Trial Identifier

NCT05105243

Trial Design

Randomized, double-blind, placebo-controlled,

single ascending dose (SAD) and multiple

ascending dose (MAD)

Participant Population

64 healthy subjects

SAD Cohorts (Dose)

5 mg, 15 mg, 45 mg, 125 mg, 250 mg

MAD Cohorts (Dose)

45 mg, 125 mg, 250 mg (daily for 7 days)

Key Findings

Well-tolerated with no serious adverse events.

Dose-proportional increase in exposure (Cmax

and AUC). Data supports once-daily dosing. No

evidence of somnolence.

Table 2: Comparative Overview of Phase 1 Safety and

lerability of Selecti .

Most Common Treatment-

Drug Emergent Adverse Events Notes
(TEAES)
All TEAESs were mild to
o moderate. Notably, no increase
Headache (10.9%), Dizziness ) .
CVN766 in somnolence or fatigue was
(7.8%), Presyncope (6.2%)[1]
observed compared to
placebo.[1]
All adverse events were
Somnolence and headache[2] ] )
ACT-539313 transient and of mild or

[3]

moderate intensity.[2]

JNJ-61393215

Somnolence (16.7%) and
headache (47.9%)[4]

All events were mild in

severity.[5]
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Table 3: Comparative Overview of Phase 1

| kinetics of Selective C :

Tmax (Time to
Maximum
Concentration)

Half-life (t1/2)

Key
Pharmacokinetic
Characteristics

CVN766

Not explicitly stated

Not explicitly stated

Exposure (Cmax and
AUC) increased with
dose in a generally
dose-proportional
manner. Steady state
was achieved
following 4 or 5 days
of dosing. Confirmed

CNS exposure.

ACT-539313

0.7 - 3.5 hours (SAD)
[1][2]

3.3 - 5.7 hours (SAD)
[11[2]

Rapidly absorbed.
Overall exposure
increased dose-
proportionally in the
MAD study.[3]

JNJ-61393215

1.0 - 2.25 hours (SAD)
[6]

13.6 - 24.6 hours
(SAD)[6]

Cmax and AUC
increased dose-

proportionally up to 30
mg.[4]

Experimental Protocols
CVN766 Phase 1 Clinical Trial (NCT05105243)

Study Design: This was a two-part, randomized, double-blind, placebo-controlled study in

healthy adult volunteers.

e Part 1 (Single Ascending Dose - SAD): Approximately 40 participants were enrolled into one

of five cohorts receiving single oral doses of CVN766 (5, 15, 45, 125, or 250 mg) or placebo.

In each cohort of 8 participants, 6 received CVN766 and 2 received placebo.
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e Part 2 (Multiple Ascending Dose - MAD): Approximately 24 participants were enrolled into
one of three cohorts receiving daily oral doses of CVN766 (45, 125, or 250 mq) or placebo
for 7 days. In each cohort of 8 participants, 6 received CVN766 and 2 received placebo.

Key Assessments:

o Safety and Tolerability: Monitored through the incidence and severity of adverse events,
clinical laboratory tests, vital signs, and electrocardiograms (ECGS).

e Pharmacokinetics: Plasma concentrations of CVN766 were measured at various time points
to determine parameters such as Cmax, AUC, and half-life. The study also aimed to confirm
central nervous system (CNS) exposure.

Mandatory Visualization

Phospholipase C Activation IP3 & DAG Increase Intracellular Ca2+ & PKC Activation

Click to download full resolution via product page

Caption: Orexin signaling pathway and the mechanism of action of CVN766.
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Healthy Volunteers
Screening

¥
( Randomization )

Part 1: Single Ascending Dose (SAD)

Single Dose Administration
(5, 15, 45, 125, 250 mg CVN766 or Placebo)

Safety, Tolerability & PK Assessment

Part 2: Multiple Ascending Dose (MAD)

Multiple Dose Administration
(45, 125, 250 mg CVN766 or Placebo for 7 days)

Safety, Tolerability & PK Assessment

Data Analysis & Reporting

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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